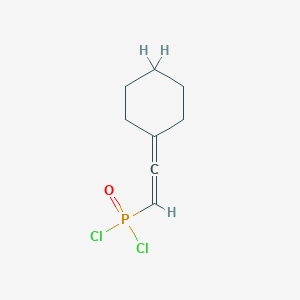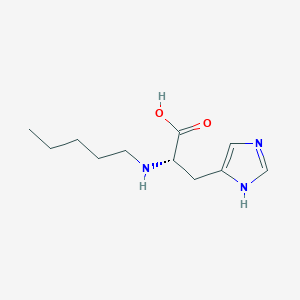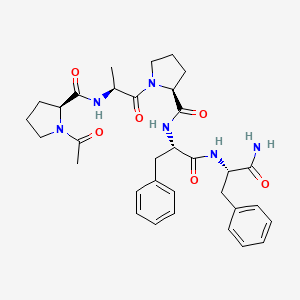
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically proline, alanine, and phenylalanine, with an acetyl group at the N-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale. Automation and optimization of SPPS can enhance efficiency and yield. Additionally, purification steps such as HPLC are crucial to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like DTT or TCEP.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments.
Applications De Recherche Scientifique
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with proteins.
Medicine: Explored for therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide would depend on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and functional assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with a tyrosine residue instead of phenylalanine.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with a methyl ester group.
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and acetylation, which can influence its stability, solubility, and biological activity compared to other peptides.
Propriétés
Numéro CAS |
60240-22-4 |
|---|---|
Formule moléculaire |
C33H42N6O6 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N6O6/c1-21(35-31(43)27-15-9-17-38(27)22(2)40)33(45)39-18-10-16-28(39)32(44)37-26(20-24-13-7-4-8-14-24)30(42)36-25(29(34)41)19-23-11-5-3-6-12-23/h3-8,11-14,21,25-28H,9-10,15-20H2,1-2H3,(H2,34,41)(H,35,43)(H,36,42)(H,37,44)/t21-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
MQDWFWWGAUXPEI-OZDPOCAXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)C |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C4CCCN4C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



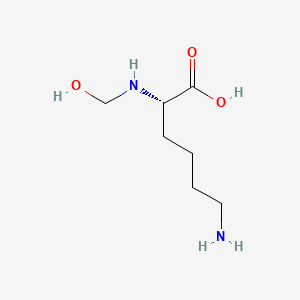
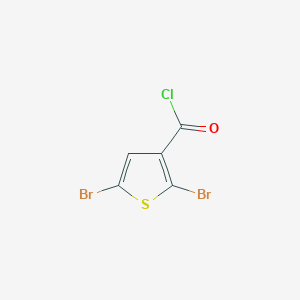
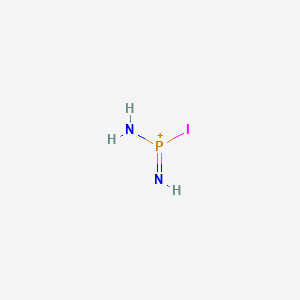
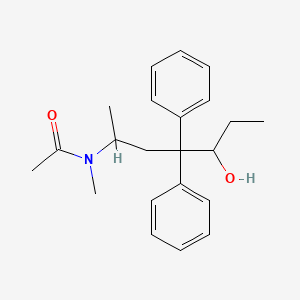
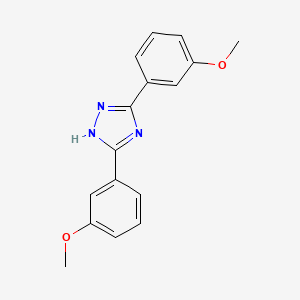
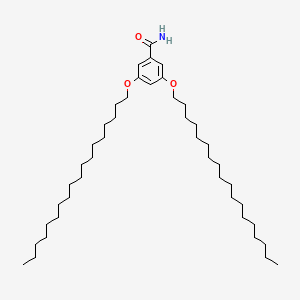
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)

